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molecular formula C20H12O3 B8396209 2-Phenoxyanthracene-9,10-dione CAS No. 17613-71-7

2-Phenoxyanthracene-9,10-dione

Cat. No. B8396209
M. Wt: 300.3 g/mol
InChI Key: NQGXOOJUAKCSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04342700

Procedure details

2-phenoxyanthraquinonedisulfonic acid formed as an intermediate product in the course of preparing 2-phenoxyanthraquinonepolysulfonic acid from 2-phenoxyanthraquinone or 2-(p-phenoxybenzoyl) benzoic acid was confirmed, by way of a proton-NMR-absorption spectrum thereof, as having such a structure that the two sulfonic acid groups are bonded, as shown in the reaction formulas (1), to o- and p-positions of the phenoxy group in the 2-phenoxyanthraquinone. FIG. 3 shows a proton-NMR-absorption spectrum (solvent: dimethylacetamide; measuring temp.: room temperature) of sodium 2-phenoxyanthraquinonedisulfonate. This spectrum shows that in the compound of the formula (VII): ##STR11## absorption of proton f is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e, g in 7.83-8.02 ppm (3H), absorption of proton a in 7.61 ppm (1H), absorption of proton b in 7.42 ppm (1H) and absorption of proton d in 7.1 ppm (1H). It is confirmed therefore that 2-phenoxyanthraquinonedisulfonic acid has the structure shown by the formula (VII). The structure of the formula (VII) is supported also by the fact that when this 2-phenoxyanthraquinonedisulfonic acid is treated under heating with a 5% aqueous solution of sodium hydroxide, the phenoxy group of this compound is split off to afford 2-hydroxyanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium 2-phenoxyanthraquinonedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:21]=[CH:20][C:19]2[C:18](=[O:22])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:23])[C:10]=2[CH:9]=1)C1C=CC=CC=1.O(C1C=CC(C(C2C=CC=CC=2C(O)=O)=O)=CC=1)C1C=CC=CC=1.O(C1(S([O-])(=O)=O)C=CC2C(=O)C3C(=CC=CC=3)C(=O)C=2C1S([O-])(=O)=O)C1C=CC=CC=1.[Na+].[Na+]>>[OH:1][C:8]1[CH:21]=[CH:20][C:19]2[C:18](=[O:22])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:23])[C:10]=2[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Four
Name
sodium 2-phenoxyanthraquinonedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1(C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Five
Name
( VII )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
##STR11## absorption of proton f
CUSTOM
Type
CUSTOM
Details
is detected in 8.44 ppm (1H), absorption of protons c, h in 8.04-8.3 ppm (3H), absorption of protons e
CUSTOM
Type
CUSTOM
Details
g in 7.83-8.02 ppm (3H), absorption of proton a
CUSTOM
Type
CUSTOM
Details
in 7.61 ppm (1H), absorption of proton b
CUSTOM
Type
CUSTOM
Details
in 7.42 ppm (1H) and absorption of proton
ADDITION
Type
ADDITION
Details
is treated
TEMPERATURE
Type
TEMPERATURE
Details
under heating with a 5% aqueous solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the phenoxy group of this compound is split off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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